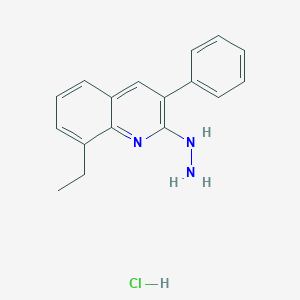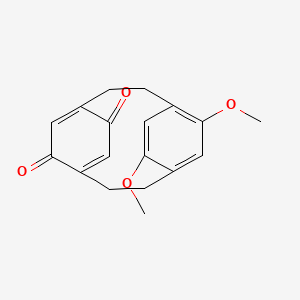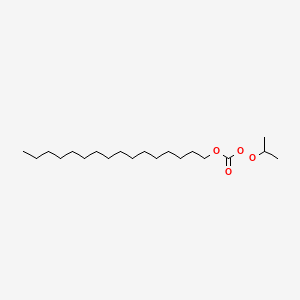
O-Hexadecyl OO-isopropyl peroxycarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Hexadecyl OO-isopropyl peroxycarbonate is a chemical compound with the molecular formula C21H42O4. It is a type of organic peroxide, which is known for its ability to initiate polymerization reactions. This compound is used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Hexadecyl OO-isopropyl peroxycarbonate typically involves the reaction of hexadecyl alcohol with isopropyl chloroformate in the presence of a base, followed by the introduction of a peroxide group. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process involves the use of high-purity reagents and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
O-Hexadecyl OO-isopropyl peroxycarbonate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen to other compounds.
Reduction: Under certain conditions, it can be reduced to its corresponding alcohol and carbonate.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition of the peroxide group.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield alcohols and carbonates, while substitution reactions can produce a variety of functionalized organic compounds.
Applications De Recherche Scientifique
O-Hexadecyl OO-isopropyl peroxycarbonate has a wide range of applications in scientific research, including:
Chemistry: It is used as an initiator in polymerization reactions, helping to form polymers with specific properties.
Biology: It is studied for its potential use in drug delivery systems due to its ability to release active oxygen species.
Medicine: Research is ongoing into its potential use as an antimicrobial agent, leveraging its oxidative properties.
Industry: It is used in the production of plastics, resins, and other materials that require controlled polymerization processes.
Mécanisme D'action
The mechanism of action of O-Hexadecyl OO-isopropyl peroxycarbonate involves the homolytic cleavage of the peroxide bond, generating free radicals. These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The compound’s ability to generate free radicals also underlies its potential use in oxidative processes and antimicrobial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- OO-t-butyl O-isopropyl peroxycarbonate
- OO-t-hexyl O-isopropyl peroxycarbonate
- OO-t-butyl peroxylaurate
Uniqueness
O-Hexadecyl OO-isopropyl peroxycarbonate is unique due to its long alkyl chain, which imparts specific solubility and reactivity properties. Compared to similar compounds, it offers distinct advantages in terms of stability and efficiency in initiating polymerization reactions.
Propriétés
Numéro CAS |
62476-79-3 |
|---|---|
Formule moléculaire |
C20H40O4 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
hexadecyl propan-2-yloxy carbonate |
InChI |
InChI=1S/C20H40O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(21)24-23-19(2)3/h19H,4-18H2,1-3H3 |
Clé InChI |
HWZJYLCXKMZRCN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)OOC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



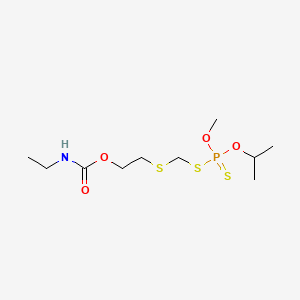
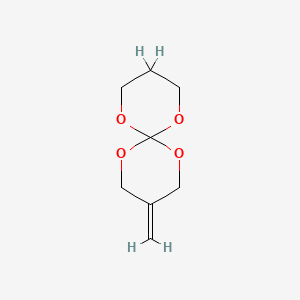

![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750845.png)
![Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13750847.png)
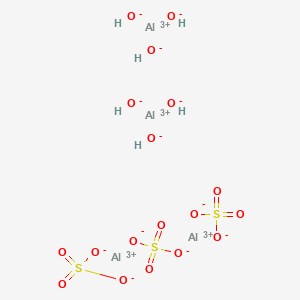
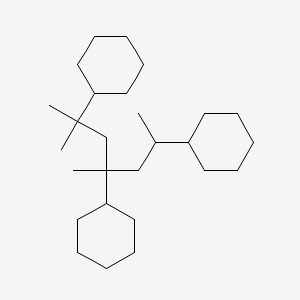
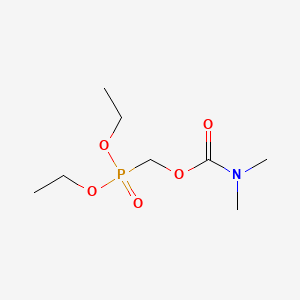
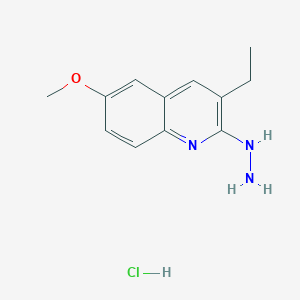
![2-[(3-Aminophenyl)methylene]butanoic acid](/img/structure/B13750888.png)
